Éster de Propargil-PEG1-NHS

Descripción general

Descripción

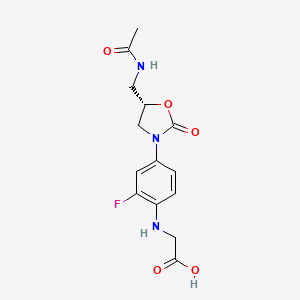

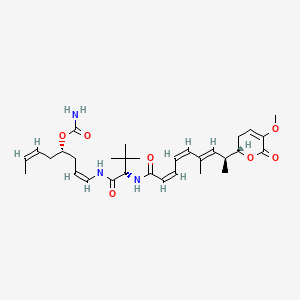

Propargyl-PEG1-NHS ester is a non-cleavable 1-unit polyethylene glycol linker used primarily in antibody-drug conjugation. This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .

Aplicaciones Científicas De Investigación

Propargyl-PEG1-NHS ester is widely used in scientific research due to its versatility and efficiency in bioconjugation. It is employed in the synthesis of antibody-drug conjugates, where it links antibodies with drugs to enhance targeted drug delivery. Additionally, it is used in the modification of peptides, proteins, and other biomolecules for various biomedical applications .

Mecanismo De Acción

Target of Action

Propargyl-PEG1-NHS ester, also known as N-Succinimidyl 3-(propargyloxy)propionate, is primarily used in the field of bioconjugation . Its primary targets are amines present in biomolecules such as peptides and antibodies . The compound is particularly useful in the creation of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the drug .

Mode of Action

The compound contains an NHS ester group and a propargyl group . The NHS ester group reacts readily with primary amines, forming a stable amide bond . This allows the compound to attach to biomolecules containing amine groups, such as antibodies . The propargyl group, on the other hand, is an alkyne that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This “click chemistry” reaction enables the attachment of azide-containing molecules, allowing for further functionalization .

Biochemical Pathways

The primary biochemical pathway involved in the action of Propargyl-PEG1-NHS ester is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction, often referred to as “click chemistry”, is highly reliable and selective, making it ideal for bioconjugation applications . The resulting triazole linkage is stable and resistant to cleavage, ensuring the durability of the conjugate .

Result of Action

The result of the action of Propargyl-PEG1-NHS ester is the formation of a stable amide bond with amines and a triazole linkage with azides . These linkages allow for the attachment of various functional groups to biomolecules, enabling the creation of complex structures such as ADCs .

Action Environment

The action of Propargyl-PEG1-NHS ester is influenced by several environmental factors. The NHS ester group reacts with amines most efficiently at a pH of 7-9 . Additionally, the CuAAC reaction requires the presence of a copper catalyst . The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, facilitating its use in biological environments .

Análisis Bioquímico

Biochemical Properties

Propargyl-PEG1-NHS ester plays a significant role in biochemical reactions, particularly in the field of ADC. It interacts with amines through its NHS ester functionality . The nature of these interactions is primarily covalent bonding, which leads to stable linkages .

Cellular Effects

The effects of Propargyl-PEG1-NHS ester on cells are largely determined by the drug it is conjugated to in the context of ADC. It influences cell function by enabling the targeted delivery of the drug to the cell . The impact on cell signaling pathways, gene expression, and cellular metabolism would be dependent on the specific drug used in the ADC.

Molecular Mechanism

The molecular mechanism of action of Propargyl-PEG1-NHS ester involves its reaction with amines to form stable covalent bonds . This allows it to conjugate drugs to antibodies, enabling targeted drug delivery. It does not directly interact with biomolecules, inhibit or activate enzymes, or change gene expression .

Transport and Distribution

The transport and distribution of Propargyl-PEG1-NHS ester within cells and tissues are facilitated by the antibody it is conjugated to in an ADC . The ADC can bind to specific antigens on the cell surface, leading to internalization and distribution of the drug within the cell .

Subcellular Localization

The subcellular localization of Propargyl-PEG1-NHS ester is determined by the ADC it forms. The ADC, upon binding to its target antigen, is typically internalized and trafficked to lysosomes where the drug is released . The specific compartments or organelles it is directed to would depend on the properties of the drug used in the ADC .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of propargyl-PEG1-NHS ester typically involves the modification of polyethylene glycol with propargyl and N-hydroxysuccinimide groups. The process begins with the preparation of heterobifunctional polyethylene glycol derivatives, which are then modified to introduce the propargyl and N-hydroxysuccinimide groups .

Industrial Production Methods: Industrial production methods for propargyl-PEG1-NHS ester involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound is suitable for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: Propargyl-PEG1-NHS ester primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition. This reaction forms a stable triazole linkage between the alkyne group of propargyl-PEG1-NHS ester and azide-containing molecules .

Common Reagents and Conditions: The common reagents used in these reactions include copper catalysts and azide-containing compounds. The reaction conditions typically involve mild temperatures and neutral pH, making the process efficient and straightforward .

Major Products Formed: The major products formed from these reactions are triazole-linked conjugates, which are stable and suitable for various applications in bioconjugation and drug delivery .

Comparación Con Compuestos Similares

Similar Compounds:

- Azido-PEG-NHS ester

- Mal-PEG-NHS ester

- Fmoc-PEG-NHS ester

Uniqueness: Propargyl-PEG1-NHS ester is unique due to its non-cleavable nature and the presence of an alkyne group, which enables efficient click chemistry reactions. This distinguishes it from other similar compounds, such as azido-PEG-NHS ester, which contains an azide group instead of an alkyne group .

Propiedades

IUPAC Name |

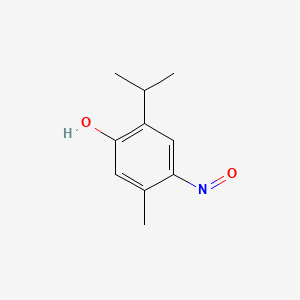

(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-6-15-7-5-10(14)16-11-8(12)3-4-9(11)13/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIKHHMUNOVQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174157-65-3 | |

| Record name | 2,5-dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propargyl-N-hydroxysuccinimidyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUQ3NYV98W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

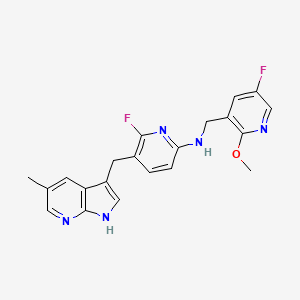

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)